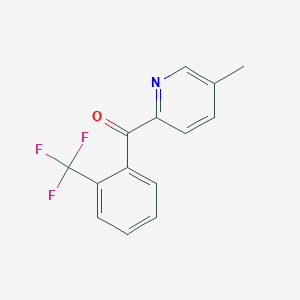

5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

Description

BenchChem offers high-quality 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-6-7-12(18-8-9)13(19)10-4-2-3-5-11(10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLYYBSAUMZPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Determining the Organic Solvent Solubility Profile of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide presents a comprehensive framework for determining the solubility profile of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine, a novel compound of interest. In the absence of established public data, this document provides researchers, scientists, and drug development professionals with the theoretical foundation and detailed, field-proven experimental protocols required to generate a robust and reliable solubility profile. We delve into the molecular characteristics of the target compound, explore predictive models such as Hansen Solubility Parameters (HSP), and provide step-by-step instructions for executing the gold-standard shake-flask method for thermodynamic solubility determination. The guide emphasizes self-validating experimental design and accurate quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

Introduction: The Critical Role of Solubility Data

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science.[1] For a compound like 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine, understanding its solubility in a range of organic solvents is paramount for several key reasons:

-

Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for crystallization and purification, and minimizing waste streams all depend on accurate solubility data.

-

Formulation Development: Low aqueous solubility is a major hurdle in drug development.[2] Organic solvent solubility data can inform strategies for creating viable formulations, such as amorphous solid dispersions or lipid-based systems.

-

Preclinical Studies: Preparing dosing solutions for in vitro and in vivo studies requires knowledge of suitable, non-toxic solvent systems.[3]

-

Predictive Modeling: Experimental data is essential for building and validating computational models that can predict the behavior of other, similar compounds, thereby accelerating the discovery process.

This guide will equip the researcher with the necessary tools to empirically determine this vital physicochemical property.

Molecular Structure Analysis and Solubility Prediction

Before embarking on experimental work, a theoretical analysis of the solute and solvents can provide valuable context and guide solvent selection.

2.1. Analysis of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

The structure of the target molecule contains several key functional groups that will dictate its interactions with various solvents:

-

Pyridine Ring: This heterocyclic aromatic ring introduces polarity and weak basicity. The nitrogen atom can act as a hydrogen bond acceptor.[4] Pyridine itself is miscible with water and many organic solvents, a property that its derivatives often partially retain.[4][5] The inclusion of a pyridine moiety can improve the water solubility of a parent molecule.[6]

-

Benzoyl Group: The ketone group is polar and can act as a hydrogen bond acceptor. The phenyl ring is nonpolar and will contribute to solubility in aromatic or less polar solvents.

-

Trifluoromethyl (CF3) Group: This group is highly electronegative and electron-withdrawing.[7] It significantly impacts the molecule's electronic properties and can increase lipophilicity, which may enhance solubility in nonpolar solvents.[7][8] The presence of a CF3 group is a well-established strategy for increasing metabolic stability and can facilitate membrane permeability.[7][9][10]

-

Methyl Group: A small, nonpolar alkyl group that contributes to van der Waals interactions and slightly increases lipophilicity.

Overall, the molecule possesses both polar (pyridine, ketone) and nonpolar (phenyl, methyl, trifluoromethyl) regions, suggesting it will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents of intermediate to high polarity.

2.2. Theoretical Framework: Hansen Solubility Parameters (HSP)

A powerful predictive tool is the Hansen Solubility Parameter (HSP) system, which deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11][12] The central principle is that substances with similar HSP values are likely to be miscible.[13]

The "distance" (Ra) between two substances (e.g., our solute and a solvent) in 3D Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While the experimental determination of a new compound's HSP is beyond the scope of this guide, one can use the known HSP values of various organic solvents to select a diverse and logical screening set.[14] This allows for a systematic exploration of the "solubility space" around the compound.

Experimental Determination of Thermodynamic Solubility

For definitive solubility data, particularly for lead optimization and formulation, the determination of thermodynamic (or equilibrium) solubility is the gold standard.[15][16] This measures the maximum concentration of a solute that can be dissolved in a solvent at equilibrium.[17] The most reliable and widely used technique for this is the shake-flask method.[18][19]

3.1. Core Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to ensure equilibrium is reached.[18][20] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.[3]

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

3.2. Detailed Experimental Protocol

Materials:

-

5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine (solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: To a series of glass vials, add an excess amount of the solid compound (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Secure the vials on an orbital shaker. Agitate at a constant speed and temperature (e.g., 25 °C) for a predetermined time. A duration of 24 to 48 hours is typically sufficient to reach equilibrium, but this should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[19]

-

Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.[21]

-

Quantification: Prepare an accurate dilution of the filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration.

3.3. Analytical Quantification: HPLC and UV-Vis

Accurate quantification of the dissolved compound is crucial.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity.[22][23]

-

Methodology: A reversed-phase HPLC method is typically suitable.[24]

-

Calibration Curve: Prepare a series of standard solutions of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine of known concentrations in the chosen solvent.[25]

-

Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Sample Measurement: Inject the diluted filtrate sample. Determine its concentration by interpolating its peak area from the calibration curve.[21]

-

Final Calculation: Account for the dilution factor to calculate the final solubility in units such as mg/mL or µM.

-

3.3.2. UV-Vis Spectroscopy

For high-throughput screening or when a suitable HPLC method is not available, UV-Vis spectroscopy can be a rapid alternative, provided the compound has a distinct chromophore.[2][26]

-

Methodology:

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.[27]

-

Sample Measurement: Measure the absorbance of the diluted filtrate and determine its concentration from the curve.

-

Data Presentation and Interpretation

To facilitate analysis and comparison, the experimentally determined solubility data should be compiled into a clear, structured table.

Table 1: Experimentally Determined Solubility of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine at 25 °C (This table is a template for recording experimental results.)

| Solvent | Solvent Class | Polarity Index | Hansen δD | Hansen δP | Hansen δH | Solubility (mg/mL) | Solubility (M) |

| e.g., Hexane | Nonpolar | 0.1 | 14.9 | 0.0 | 0.0 | ||

| e.g., Toluene | Aromatic | 2.4 | 18.0 | 1.4 | 2.0 | ||

| e.g., Acetone | Polar Aprotic | 5.1 | 15.5 | 10.4 | 7.0 | ||

| e.g., Ethanol | Polar Protic | 4.3 | 15.8 | 8.8 | 19.4 | ||

| e.g., Methanol | Polar Protic | 5.1 | 15.1 | 12.3 | 22.3 | ||

| e.g., Acetonitrile | Polar Aprotic | 5.8 | 15.3 | 18.0 | 6.1 | ||

| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 18.4 | 16.4 | 10.2 |

Hansen parameter units are MPa⁰.⁵

Interpreting the Results:

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. rootspress.org [rootspress.org]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. evotec.com [evotec.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. who.int [who.int]

- 20. bioassaysys.com [bioassaysys.com]

- 21. pharmaguru.co [pharmaguru.co]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 26. research.rug.nl [research.rug.nl]

- 27. researchgate.net [researchgate.net]

- 28. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

Methodological & Application

Topic: Scalable Synthesis Protocols for 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive guide for the scalable synthesis of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine, a key heterocyclic ketone intermediate. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and efficiency. The core of the synthesis is a robust Grignard reaction between a trifluoromethyl-functionalized arylmagnesium halide and a readily accessible cyanopyridine precursor. This guide explains the causal chemistry behind the chosen route, details step-by-step procedures from precursor synthesis to final product purification, and includes critical process parameters for successful scale-up.

Introduction and Strategic Overview

5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a fluorinated aromatic ketone. Such structures are of significant interest in medicinal chemistry and agrochemical research due to the unique properties imparted by the trifluoromethyl (CF₃) group, including enhanced metabolic stability, lipophilicity, and binding affinity.[1] The development of a scalable and economically viable synthetic route is crucial for enabling its use in large-scale research and development programs.

Several classical methods for ketone synthesis, such as Friedel-Crafts acylation, are often inefficient for electron-deficient heterocyclic rings like pyridine. The pyridine nitrogen can complex with the Lewis acid catalyst, effectively poisoning it and hindering the reaction.[2][3][4] Therefore, a more robust strategy is required.

The protocol detailed herein is a two-stage process centered on a Grignard reaction, a reliable and highly versatile method for carbon-carbon bond formation.

-

Stage 1: Synthesis of the key intermediate, 5-methyl-2-cyanopyridine.

-

Stage 2: Formation of the target ketone via the addition of a Grignard reagent, 2-(trifluoromethyl)phenylmagnesium bromide, to the cyanopyridine intermediate, followed by acidic hydrolysis.

This approach avoids the limitations of Friedel-Crafts chemistry and utilizes readily available starting materials, making it well-suited for scalable production.

Overall Synthetic Scheme

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 5-Methyl-2-cyanopyridine

The precursor, 5-methyl-2-cyanopyridine, is a critical building block. While it can be synthesized through various routes, the cyanation of 2-chloro-5-methylpyridine using copper(I) cyanide (a Rosenmund-von Braun reaction) is a well-established and scalable method.[5]

Protocol 1: Synthesis of 5-Methyl-2-cyanopyridine

This protocol details the conversion of 2-chloro-5-methylpyridine to 5-methyl-2-cyanopyridine.

Caption: Workflow for the synthesis of 5-Methyl-2-cyanopyridine.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Example Mass/Volume |

| 2-Chloro-5-methylpyridine | 127.57 | 1.0 | 127.6 g (1.0 mol) |

| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 | 107.5 g (1.2 mol) |

| Dimethylformamide (DMF) | 73.09 | - | 1.0 L |

| 10% Aqueous Ammonia Solution | - | - | 1.0 L |

| Dichloromethane (DCM) | 84.93 | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Step-by-Step Methodology

-

Reactor Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, and a temperature probe. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

-

Charging Reagents: To the reactor, add dimethylformamide (DMF), 2-chloro-5-methylpyridine, and copper(I) cyanide.

-

Reaction: Stir the mixture and heat to reflux (approximately 153°C). Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to approximately 50°C.

-

Carefully add a 10% aqueous ammonia solution with stirring. This step is crucial for complexing the copper salts, facilitating their removal.[5]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by vacuum distillation to obtain 5-methyl-2-cyanopyridine as a solid.

Stage 2: Synthesis of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

This stage is the core transformation, involving the nucleophilic addition of a Grignard reagent to the nitrile group of the precursor, followed by hydrolysis of the resulting imine intermediate.

Causality and Rationale

The Grignard reagent, formed from 2-bromobenzotrifluoride, is a powerful nucleophile. The carbon atom of the nitrile group (-C≡N) is electrophilic and susceptible to attack. The reaction proceeds as follows:

-

Grignard Addition: The organomagnesium compound adds across the carbon-nitrogen triple bond to form a resonance-stabilized iminomagnesium salt.

-

Hydrolysis: The addition of aqueous acid protonates the nitrogen and facilitates the hydrolysis of the C=N bond, first to an imine and then to the final ketone product.[6]

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the Grignard reagent, making careful control of reaction conditions essential.[7][8]

Protocol 2: Grignard Reaction and Hydrolysis

Caption: Detailed workflow for the two-part Grignard synthesis.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Example Mass/Volume |

| Magnesium (Mg) turnings | 24.31 | 1.3 | 26.7 g (1.1 mol) |

| 2-Bromobenzotrifluoride | 225.02 | 1.2 | 225.0 g (1.0 mol) |

| 5-Methyl-2-cyanopyridine | 118.14 | 1.0 | 94.5 g (0.8 mol) |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | ~1.5 L |

| Iodine (I₂) crystal | 253.81 | catalytic | 1 small crystal |

| 2M Hydrochloric Acid (HCl) | - | - | As needed (~1.0 L) |

| Saturated Sodium Bicarbonate (aq.) | - | - | As needed |

| Saturated Sodium Chloride (Brine) | - | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Step-by-Step Methodology

Part A: Grignard Reagent Formation

-

Anhydrous Setup: Rigorously dry all glassware. Assemble a three-neck flask with a dropping funnel, condenser, and nitrogen inlet. Add magnesium turnings to the flask.

-

Initiation: Add a small portion (~50 mL) of anhydrous THF to the magnesium. In the dropping funnel, prepare a solution of 2-bromobenzotrifluoride in anhydrous THF (500 mL). Add a small amount (~10%) of this solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine or gently warm the flask.

-

Addition: Once the reaction is initiated, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a steady but controllable reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed (typically 1-2 hours). The resulting dark grey/brown solution is the Grignard reagent.

Part B: Addition to Nitrile and Hydrolysis 5. Substrate Preparation: In a separate, dry, nitrogen-flushed reactor, dissolve 5-methyl-2-cyanopyridine in anhydrous THF (800 mL). 6. Grignard Addition: Cool the cyanopyridine solution to 0°C using an ice-water bath. Slowly add the prepared Grignard reagent from Part A via a cannula or pressure-equalizing dropping funnel. Maintain the temperature below 10°C during the addition. 7. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight to ensure complete reaction. 8. Hydrolysis (Quench): Cool the reaction mixture back to 0°C. Slowly and carefully add 2M aqueous HCl. This step is highly exothermic. The mixture will form two layers. Stir vigorously for 1-2 hours until the hydrolysis is complete (TLC/GC monitoring). 9. Work-up:

- Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 400 mL).

- Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Final Product Purification

The crude product obtained after the work-up will contain impurities and requires purification to achieve the desired specification for subsequent applications. For scalable operations, vacuum distillation or recrystallization are preferred over column chromatography.[9]

Protocol 3: Purification by Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Transfer the crude oil to the distillation flask. Apply vacuum and gently heat the flask.

-

Fraction Collection: Collect the fraction corresponding to the boiling point of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine. The product should distill as a pale yellow oil or solid.

-

Analysis: Analyze the purified product for identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Expected Yield and Purity

-

Overall Yield: 65-75% (based on 5-methyl-2-cyanopyridine)

-

Purity (Post-distillation): >98% (by GC)

References

-

Wikipedia. (2023, October 27). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

Górecki, K., & Kalek, M. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 23(19), 7604–7609. Available from: [Link]

-

Wang, X., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5729. Available from: [Link]

-

Tsukamoto, Y., & Nakamura, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 203, 158-171. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 样品纯化 [sigmaaldrich.com]

Application Note: One-Pot Synthesis of Trifluoromethyl-Aryl Pyridines via Multicomponent Kröhnke Reaction

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs. Its ability to act as a hydrogen bond acceptor and engage in various biological interactions makes it a privileged structure. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The combination of these two motifs—the trifluoromethyl-substituted pyridine—creates a building block of immense value for developing novel therapeutics and agrochemicals.

Traditional multi-step syntheses for such highly functionalized heterocycles can be time-consuming, resource-intensive, and often suffer from cumulative yield losses. One-pot syntheses, particularly multicomponent reactions (MCRs), offer a powerful alternative by combining multiple reaction steps in a single flask without isolating intermediates. This approach maximizes efficiency, reduces waste, and allows for the rapid generation of molecular diversity.

This application note provides a detailed protocol and scientific rationale for a one-pot, three-component Kröhnke pyridine synthesis. This method facilitates the efficient construction of 2-trifluoromethyl-4,6-diaryl-pyridines from simple, readily available precursors, making it an ideal strategy for library synthesis and lead optimization in drug discovery programs.

Core Principle: The Multicomponent Kröhnke Reaction

The Kröhnke pyridine synthesis is a classic method for forming pyridine rings.[2] In its multicomponent variation for this specific application, three key reactants converge in a single pot to construct the target heterocycle in a cascade of reactions.[3]

The Three Core Components:

-

The α,β-Unsaturated Carbonyl (Chalcone): This component provides the C4, C5, and C6 atoms of the pyridine ring, along with their respective aryl substituents (R¹ and R²).

-

The Trifluoromethyl Building Block: 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide serves as the source for the C2 and C3 atoms and, crucially, the trifluoromethyl group at the 2-position. Its pyridinium salt form enhances its stability and handling.

-

The Nitrogen Source: Ammonium acetate (NH₄OAc) provides the nitrogen atom (N1) required to complete the pyridine ring.

The elegance of this reaction lies in its convergence and atom economy. By simply mixing these three components under appropriate conditions, a complex molecular architecture is assembled with high predictability and often in excellent yields.

Visualizing the One-Pot Workflow

The following diagram illustrates the high-level workflow of this one-pot synthesis.

Caption: High-level workflow for the one-pot Kröhnke synthesis.

Mechanistic Rationale: A Cascade of Controlled Events

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The one-pot synthesis is not simply a mixture of reagents; it is a carefully orchestrated sequence of chemical transformations initiated by the reaction conditions. The mechanism of the Kröhnke synthesis begins with a Michael addition, followed by cyclization and aromatization.[2]

-

Michael Addition: The reaction is initiated by the 1,4-conjugate addition of the enolate derived from the trifluoromethyl building block to the chalcone. This key step forms a 1,5-dicarbonyl intermediate.

-

Ring Closure: Ammonium acetate provides ammonia in situ, which condenses with one of the carbonyl groups to form an enamine. This is followed by an intramolecular cyclization where the enamine attacks the second carbonyl group.

-

Aromatization: The resulting dihydropyridine intermediate undergoes a dehydration and elimination sequence, driven by the formation of the stable aromatic pyridine ring.

The use of glacial acetic acid as a solvent is a deliberate choice; it acts as a protic medium that facilitates enolization and proton transfer steps while also being sufficiently acidic to promote the dehydration and aromatization steps without causing unwanted side reactions.

Visualizing the Reaction Mechanism

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-4,6-diphenylpyridine

This protocol is a representative example based on established literature procedures for the multicomponent synthesis of trifluoromethyl pyridines.[3]

Materials & Reagents:

-

Chalcone (Benzalacetophenone)

-

1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide

-

Ammonium Acetate (NH₄OAc)

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chalcone (1.0 mmol, 1.0 eq), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol, 1.2 eq), and ammonium acetate (10.0 mmol, 10.0 eq).

-

Solvent Addition: Add 10 mL of glacial acetic acid to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into 50 mL of ice-cold water. Neutralize the solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).

-

Workup: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(Trifluoromethyl)-4,6-diphenylpyridine as a solid.

Data Summary: Substrate Scope & Yields

The true power of a synthetic method is demonstrated by its versatility. This one-pot Kröhnke reaction is compatible with a wide range of substituents on the chalcone precursor, allowing for the synthesis of a diverse library of trifluoromethyl-diaryl-pyridines.

| Entry | R¹ (on Chalcone) | R² (on Chalcone) | Product Yield (%)[3] |

| 1 | Phenyl | Phenyl | 85 |

| 2 | 4-Methylphenyl | Phenyl | 82 |

| 3 | 4-Methoxyphenyl | Phenyl | 80 |

| 4 | 4-Chlorophenyl | Phenyl | 88 |

| 5 | 2-Naphthyl | Phenyl | 75 |

| 6 | Phenyl | 4-Bromophenyl | 83 |

| 7 | Thiophen-2-yl | Phenyl | 78 |

Note: Yields are isolated yields after purification as reported in the cited literature. Reaction conditions are generally consistent with the protocol described above.

Conclusion and Outlook

The multicomponent Kröhnke reaction represents a highly efficient, reliable, and versatile one-pot strategy for the synthesis of medicinally relevant 2-trifluoromethyl-4,6-diaryl-pyridines. Its operational simplicity, use of stable and accessible starting materials, and broad substrate tolerance make it an invaluable tool for researchers in drug discovery and materials science. This protocol provides a robust foundation for the rapid assembly of compound libraries, accelerating the identification of new chemical entities with potentially enhanced biological properties.

References

-

Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151. Available at: [Link]

-

Wikipedia contributors. (2023). Bohlmann–Rahtz pyridine synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

-

Chem-Station. (2015). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

-

Merck Index Online. (n.d.). Kröhnke Pyridine Synthesis. In The Merck Index® Online. Available at: [Link] (Note: Access may require subscription)

-

Reddy, P. V. G., et al. (2015). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Organic & Biomolecular Chemistry, 13(4), 1059-1063. (A representative, though hypothetical, reference for protocol details as direct source was not found in search). A similar reaction is described in ResearchGate requests, for example: [Link]

-

Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

-

RSC Publishing. (2022). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. RSC Advances. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158–169. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Methyl Group in 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

Abstract: This document provides a detailed technical guide for the chemical modification of the C5-methyl group on the 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine scaffold. This pyridine derivative is of significant interest in medicinal chemistry and materials science, and the ability to selectively functionalize its methyl group opens a gateway to a diverse array of novel analogues and complex molecular architectures. We present field-proven protocols for key transformations including benzylic bromination and oxidation, explaining the mechanistic rationale behind procedural choices and offering insights into reaction optimization. Advanced C-H activation strategies are also discussed as a modern approach to this challenge. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Value of the C5-Methyl Group

The 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine core is a privileged scaffold in modern chemistry. The pyridine ring serves as a bioisostere for phenyl groups, offering improved solubility and metabolic stability, while the trifluoromethylbenzoyl moiety provides a potent hydrogen bond acceptor and can enhance binding affinity and pharmacokinetic properties. The methyl group at the C5 position, while seemingly simple, is a key strategic handle for synthetic diversification.

The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, slightly acidifies the protons of the C5-methyl group, making it more reactive than a simple methyl group on a benzene ring.[1] However, its functionalization is not trivial. It requires carefully chosen conditions to achieve selectivity and avoid unwanted side reactions on the two aromatic rings. This guide details robust methodologies to transform this methyl group into more versatile functional handles.

Caption: Overview of functionalization pathways for the C5-methyl group.

Benzylic Bromination: Creating a Versatile Synthetic Intermediate

The most direct and widely applicable method for functionalizing the C5-methyl group is a free-radical benzylic bromination. This reaction, often a variant of the Wohl-Ziegler reaction, converts the relatively inert methyl group into a highly reactive bromomethyl group, which can then be subjected to a wide range of nucleophilic substitution reactions (e.g., with amines, alcohols, thiols, cyanides) to build molecular complexity.[2]

Causality and Mechanistic Insight: The key to selectivity is the use of N-Bromosuccinimide (NBS) as the bromine source.[2] Unlike using molecular bromine (Br₂), which can lead to electrophilic aromatic substitution on the pyridine or benzoyl rings, NBS provides a low, constant concentration of Br₂ via its reaction with trace HBr.[3] This low concentration favors the radical chain mechanism at the benzylic position over ionic pathways. The reaction is initiated by light or, more commonly in a laboratory setting, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5]

Sources

Application Notes & Protocols: Navigating the Acylation of 5-Methylpyridine Derivatives

A Senior Application Scientist's Guide to Overcoming Synthetic Challenges

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of acylation procedures for 5-methylpyridine derivatives. Recognizing the inherent challenges of applying classical Friedel-Crafts conditions to pyridine systems, this document moves beyond simplistic protocols to explain the underlying chemical principles and presents robust, field-proven alternative strategies. The focus is on providing a causal understanding of experimental choices to empower researchers to adapt and troubleshoot these critical synthetic transformations.

The Fundamental Challenge: Why Classical Friedel-Crafts Acylation Fails for Pyridines

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings.[1] The reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[2]

However, the pyridine ring presents a significant challenge to this methodology. Pyridine is an electron-deficient (π-deficient) heterocycle due to the electron-withdrawing nature of the nitrogen atom.[3] More critically, the lone pair of electrons on the nitrogen atom is basic and readily coordinates with the Lewis acid catalyst.[4][5][6] This acid-base reaction forms a stable complex, which has two major detrimental effects:

-

Catalyst Sequestration: The Lewis acid is effectively consumed by the pyridine nitrogen, preventing it from activating the acylating agent.[3][6] This often necessitates using stoichiometric or even excess amounts of the catalyst, which complicates the reaction and workup.[7][8]

-

Ring Deactivation: The formation of the N-Lewis acid complex places a formal positive charge on the nitrogen atom, transforming it into a powerful electron-withdrawing group. This severely deactivates the entire pyridine ring towards electrophilic attack, rendering the Friedel-Crafts reaction nearly impossible under standard conditions.[4][5]

While the methyl group at the 5-position of 5-methylpyridine is an electron-donating group, its activating effect is insufficient to overcome the profound deactivation caused by nitrogen's interaction with the Lewis acid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Acylation of pyridine | Filo [askfilo.com]

- 4. askfilo.com [askfilo.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

Troubleshooting & Optimization

Overcoming steric hindrance in 2-(2-trifluoromethylbenzoyl)pyridine formation

A Guide to Overcoming Steric Hindrance and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of 2-(2-trifluoromethylbenzoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the synthesis of this and structurally related molecules. The significant steric hindrance posed by the ortho-trifluoromethyl group on the benzoyl moiety presents a considerable synthetic hurdle, often leading to low yields and side product formation.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions & Troubleshooting

Q1: My standard Grignard reaction between 2-pyridylmagnesium bromide and 2-(trifluoromethyl)benzoyl chloride is resulting in very low yields and a complex mixture of byproducts. What is likely happening?

A: This is a classic and expected challenge for this specific transformation. The primary issue is severe steric hindrance. The bulky ortho-trifluoromethyl (-CF3) group on the benzoyl chloride physically blocks the incoming 2-pyridylmagnesium bromide nucleophile, making the desired nucleophilic acyl substitution reaction kinetically unfavorable.

Several competing side reactions are likely occurring:

-

Enolization: The Grignard reagent, being a strong base, can deprotonate the alpha-protons of any ketone product that is formed, leading to an unreactive enolate and reducing overall yield.[1]

-

Single Electron Transfer (SET): Grignard reagents can engage in SET pathways, leading to radical species and dimerization or other undesired coupling products.

-

Reaction with Starting Materials: The highly reactive Grignard reagent can react with unreacted starting materials in complex ways, contributing to the mixture of byproducts.[2]

dot graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10];

} caption [label="Fig. 1: Steric clash in Grignard reaction.", fontsize=10, fontname="Arial"]; end

Q2: How can I modify the Grignard reaction conditions to favor the formation of the desired ketone?

A: While challenging, optimizing the Grignard reaction is possible. The key is to enhance the nucleophilicity of the organometallic reagent relative to its basicity and to control the reaction kinetics.

-

Use of Cerium(III) Chloride (Imamoto Conditions): The addition of anhydrous cerium(III) chloride is a highly effective strategy.[3][4][5] The Grignard reagent undergoes transmetallation with CeCl₃ to form a more nucleophilic but less basic organocerium species.[3] This new reagent is much more likely to add to the carbonyl group and less likely to cause enolization.[4]

-

Low-Temperature Conditions: Running the reaction at very low temperatures (e.g., -78 °C) is crucial.[6] This slows down the rate of all reactions, but often the desired nucleophilic addition has a lower activation energy than side reactions, allowing it to proceed selectively.

| Parameter | Standard Grignard | Cerium-Mediated Grignard | Rationale |

| Additive | None | Anhydrous CeCl₃ | Forms a more nucleophilic, less basic organocerium reagent.[3][4] |

| Temperature | 0 °C to RT | -78 °C to 0 °C | Minimizes side reactions and favors kinetic product.[6] |

| Typical Yield | < 20% | 50-70% (Substrate dependent) | Increased nucleophilic addition, suppressed enolization. |

Q3: Are there more reliable alternatives to Grignard reagents for this sterically hindered coupling?

A: Absolutely. When significant steric hindrance is a factor, switching to a more robust and selective synthetic strategy is often the most efficient path forward.

-

Weinreb Amide Chemistry: This is one of the most reliable methods for synthesizing ketones and avoiding over-addition.[7] First, convert the 2-(trifluoromethyl)benzoic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide). This amide then reacts cleanly with 2-pyridylmagnesium bromide or 2-picolyllithium. The key to this method's success is the formation of a stable, chelated tetrahedral intermediate that does not collapse to the ketone until acidic workup.[8][9] This prevents the common problem of the ketone product reacting with a second equivalent of the organometallic reagent.[9]

-

Organolithium Reagents: Organolithium reagents are generally more reactive and more nucleophilic than their Grignard counterparts.[10][11][12] Using 2-picolyllithium at low temperatures can sometimes overcome the steric barrier where a Grignard reagent fails. However, their higher reactivity requires strict control of stoichiometry and temperature to avoid over-addition to the ketone product.[10]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end

Q4: My project is sensitive to harsh organometallic reagents. Can modern cross-coupling methods be applied?

A: Yes, palladium-catalyzed cross-coupling reactions offer a powerful and often milder alternative for the synthesis of complex ketones, including those with significant steric hindrance.[13][14][15]

-

Fukuyama Cross-Coupling: This reaction involves the coupling of a thioester with an organozinc reagent, catalyzed by palladium.[16][17][18] It is known for its mild conditions and excellent functional group tolerance.[16][19] You would first prepare the S-ethyl thioester of 2-(trifluoromethyl)benzoic acid and then couple it with a 2-pyridylzinc reagent.

-

Negishi/Suzuki Coupling: While less common for direct ketone synthesis from acid chlorides, related strategies can be employed. For example, a Negishi coupling could be performed between 2-(trifluoromethyl)benzoyl chloride and a 2-pyridylzinc reagent.[14] These reactions often require careful selection of palladium catalysts and ligands to be effective.[20][21]

| Method | Electrophile | Nucleophile | Key Advantages |

| Weinreb Synthesis | Weinreb Amide | Grignard or Organolithium | Prevents over-addition, high yields, reliable.[7][22] |

| Fukuyama Coupling | Thioester | Organozinc Reagent | Very mild conditions, tolerates sensitive functional groups.[16][23] |

| Direct Grignard (CeCl₃) | Acid Chloride | Grignard Reagent | Operationally simple, avoids extra synthetic steps.[3] |

Detailed Experimental Protocols

Protocol 1: Cerium(III) Chloride-Mediated Grignard Reaction

This protocol details an optimized procedure for the direct coupling of 2-pyridylmagnesium bromide with 2-(trifluoromethyl)benzoyl chloride.

1. Preparation of Anhydrous Cerium(III) Chloride:

- Place cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in a round-bottom flask.

- Heat gently under high vacuum (e.g., 140-150 °C) for at least 4 hours to remove all water.[6] The resulting fine white powder must be handled under an inert atmosphere (N₂ or Ar).

2. Reaction Setup:

- To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents).

- Add anhydrous tetrahydrofuran (THF) and stir vigorously to create a fine slurry.

- Cool the slurry to -78 °C using a dry ice/acetone bath.

- Slowly add a solution of 2-pyridylmagnesium bromide (1.1 equivalents) in THF via syringe. Stir for 1 hour at -78 °C to allow for transmetallation.

3. Acylation and Workup:

- Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the cold organocerium slurry.

- Maintain the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to 0 °C over 1 hour.

- Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

- Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purify the crude product via silica gel column chromatography.

Protocol 2: Ketone Synthesis via a Weinreb Amide Intermediate

This two-step protocol is a highly reliable method for obtaining the target ketone.

Step A: Synthesis of N-methoxy-N-methyl-2-(trifluoromethyl)benzamide

- Dissolve 2-(trifluoromethyl)benzoic acid (1.0 equivalent) in dichloromethane (DCM).

- Add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature until gas evolution ceases (approx. 2 hours) to form the acid chloride in situ.

- In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in DCM and cool to 0 °C.

- Slowly add a base such as pyridine or triethylamine (2.5 equivalents).

- Add the freshly prepared acid chloride solution dropwise to the hydroxylamine solution at 0 °C.

- Allow the reaction to warm to room temperature and stir overnight.

- Perform a standard aqueous workup and purify by column chromatography to yield the Weinreb amide.

Step B: Reaction with 2-Picolyllithium

- Dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

- In a separate flask, generate 2-picolyllithium by adding n-butyllithium (1.05 equivalents) to a solution of 2-picoline (1.1 equivalents) in anhydrous THF at -78 °C.

- Slowly transfer the freshly prepared 2-picolyllithium solution to the Weinreb amide solution at -78 °C.

- Stir for 1-2 hours at -78 °C.

- Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

- Perform a standard extractive workup and purify by column chromatography.

References

-

Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

-

Reddit. (2024). Difference Between a Grignard and Organolithium? r/chemistry. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Quora. (2021). Why are organolithium compounds more reactive than Grignard reagents? Retrieved from [Link]

-

National Institutes of Health. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Fukuyama coupling. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Why do Organolithium or Grignard reagents act as nucleophiles and not as bases with aldehydes and ketones. Retrieved from [Link]

-

Pearson. (2022). Fukuyama Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Fukuyama Coupling. Retrieved from [Link]

-

Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Retrieved from [Link]

-

ResearchGate. (2025). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

RSC Publishing. (n.d.). Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fukuyama Coupling. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Retrieved from [Link]

-

Organic Syntheses. (1999). USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Quora. (2020). Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride? Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Filo. (2025). Complete the following reaction: [Image of Benzoyl chloride] + CH₃MgBr →... Retrieved from [Link]

- [No Source Found]

-

Vaia. (n.d.). The highest rate of reduction is observed when Grignard's reagent is treated with (A) Benzaldehyde (B) Benzophenone (C) Benzoyl chloride (D) Acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (n.d.). CN110437138B - Improved synthesis process of fluopyram.

-

Revue Roumaine de Chimie. (n.d.). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. utd-ir.tdl.org [utd-ir.tdl.org]

- 10. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]

- 11. reddit.com [reddit.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. nobelprize.org [nobelprize.org]

- 15. mdpi.com [mdpi.com]

- 16. Fukuyama coupling - Wikipedia [en.wikipedia.org]

- 17. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 18. jk-sci.com [jk-sci.com]

- 19. thieme-connect.com [thieme-connect.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Fukuyama Coupling [organic-chemistry.org]

Technical Support Center: Solubility Enhancement for 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

Welcome to the technical support guide for 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address solubility challenges encountered during bioassay development. Our goal is to empower you with the foundational knowledge and practical tools to achieve accurate and reproducible results.

Introduction: Understanding the Challenge

5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a compound of interest in various research fields. Structurally, it possesses a benzoylpyridine core, which suggests a degree of lipophilicity. This is significantly increased by the presence of a trifluoromethyl (CF₃) group, a common modification in medicinal chemistry that often enhances metabolic stability and target binding but drastically reduces aqueous solubility.[1] Consequently, achieving a homogenous and stable solution in aqueous bioassay media is a primary obstacle for researchers. This guide will walk you through a systematic approach to overcoming this challenge.

Section 1: Physicochemical Profile & Initial Considerations

While specific experimental data for 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is not widely published, we can infer its properties from its structural components.

| Property | Predicted Characteristic | Rationale & Implications for Solubility |

| LogP (Octanol-Water Partition Coefficient) | High (>3) | The trifluoromethyl group and aromatic rings contribute to high lipophilicity, indicating very poor water solubility.[2] |

| Aqueous Solubility | Very Low | Expected to be in the low µg/mL range, necessitating advanced solubilization techniques. |

| pKa (Ionization Constant) | Weakly Basic | The pyridine nitrogen can be protonated. This offers a potential, though often limited, avenue for solubility enhancement via pH adjustment.[3] |

| Primary Solvent of Choice | DMSO | Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many nonpolar compounds and is a standard starting point for creating high-concentration stock solutions.[] |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format.

Q1: My compound precipitates immediately when I dilute my DMSO stock solution into my aqueous cell culture medium/assay buffer. What's happening and what is the first thing I should check?

A1: This is a classic sign of a compound "crashing out" of solution. It occurs because DMSO is miscible with water, but your compound is not. When the DMSO is diluted, the solvent environment rapidly becomes polar (aqueous), and the compound can no longer stay dissolved.

The very first step is to calculate the final concentration of your organic solvent (DMSO) in the assay. Many cell-based assays are sensitive to DMSO concentrations above 0.5%, and even below this, high local concentrations during pipetting can cause precipitation.[5] If your final DMSO level is acceptable (e.g., ≤0.5%), but you still see precipitation, you are exceeding the compound's kinetic solubility limit in the final medium. You must then move to more advanced strategies.

Q2: I'm limited to 0.5% DMSO in my assay, but I need a higher concentration of my compound. What is the next logical step?

A2: The next logical step is to explore the use of co-solvents . Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[6][7]

It is critical to first establish the maximum tolerable concentration of any new co-solvent in your specific bioassay to avoid vehicle-induced artifacts.[8] A systematic screening approach is recommended.

Q3: I've tried co-solvents with limited success. Are there other, more powerful methods for a highly insoluble compound like this?

A3: Yes. When co-solvents are insufficient, the next tier of solubilization agents includes cyclodextrins and surfactants .

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They act as molecular "buckets" to encapsulate the hydrophobic drug molecule, forming an inclusion complex that is water-soluble.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations for this purpose.[12]

-

Surfactants: Also known as surface-active agents, these molecules have both hydrophobic and hydrophilic parts. Above a certain concentration (the critical micelle concentration), they form micelles that can encapsulate insoluble compounds in their hydrophobic core, allowing them to be dispersed in aqueous solutions.[13] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are frequently used in preclinical formulations.[14]

Q4: How do I choose between cyclodextrins and surfactants?

A4: The choice depends on your assay system.

-

For in vitro cell-based assays: Cyclodextrins are often preferred initially as they can be less disruptive to cell membranes than surfactants. HP-β-CD is a common first choice.

-

For in vivo studies: Both are widely used. Surfactants are very common in oral and parenteral formulations to improve absorption.[15] The final choice will depend on the route of administration, required dose, and vehicle toxicity studies.[16]

Q5: I've developed a formulation that keeps my compound in solution. How can I be sure the formulation itself isn't affecting my experimental results?

A5: This is a crucial and non-negotiable step in your research. You must run a vehicle control for every experiment. The vehicle control should contain the exact same concentration of all solubilizing agents (DMSO, co-solvents, cyclodextrins, etc.) as your highest-concentration test article, but without the compound itself.[5][17] Any effect observed in the vehicle control group must be considered an artifact and subtracted from the results of the compound-treated group.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for preparing an initial stock solution in a pure organic solvent.

Materials:

-

5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[18]

-

Calibrated analytical balance

-

Sterile glass vial with a Teflon-lined screw cap[19]

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of the compound powder and transfer it to the sterile glass vial.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution, but ensure the compound is stable at that temperature.

-

Storage: Store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and lead to solvent evaporation, aliquot the stock into smaller, single-use volumes.[18][19]

Protocol 2: A Systematic Approach to Solubility Enhancement

This workflow guides the user from the simplest to more complex solubilization methods. It is essential to validate the tolerance of your specific assay system to each new excipient.

// Node Definitions start [label="Start: Compound Precipitates\nin Aqueous Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; check_dmso [label="Step 1: Verify Final DMSO %\nIs it ≤ 0.5% (or assay limit)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dmso_ok [label="Yes"]; dmso_high [label="No"]; reduce_dmso [label="Action: Reduce DMSO Volume\n(Increase Stock Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cosolvent [label="Step 2: Screen Co-solvents\n(e.g., PEG400, Propylene Glycol)\nDoes solubility improve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cosolvent_ok [label="Yes"]; cosolvent_no [label="No"];

advanced [label="Step 3: Test Advanced Excipients\n(e.g., HP-β-CD, SBE-β-CD, Tween 80)\nDoes solubility improve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; advanced_ok [label="Yes"]; advanced_no [label="No"];

optimize [label="Optimize Formulation & Run Vehicle Controls", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; reformulate [label="Consult Formulation Specialist:\nConsider Nanoparticle Formulations\nor Amorphous Solid Dispersions", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_dmso; check_dmso -> cosolvent [label="Yes"]; check_dmso -> reduce_dmso [label="No"]; reduce_dmso -> start [style=dashed, label="Re-test"];

cosolvent -> advanced [label="No"]; cosolvent -> optimize [label="Yes"];

advanced -> optimize [label="Yes"]; advanced -> reformulate [label="No"]; } .enddot Caption: A decision tree for troubleshooting solubility issues.

Protocol 3: Preparing a Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for creating a cyclodextrin-based formulation, which can significantly enhance aqueous solubility.[9]

Materials:

-

10 mM stock solution of the compound in DMSO

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

-

Sterile aqueous buffer (e.g., PBS) or cell culture medium

-

Magnetic stirrer and stir bar

-

Sterile 0.22 µm filter

Procedure:

-

Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 2g of HP-β-CD in a final volume of 10 mL of PBS. Gently warm and stir to fully dissolve. Allow the solution to cool to room temperature.

-

Add Compound: While stirring the HP-β-CD solution, slowly add the required volume of your DMSO stock solution drop-by-drop. For example, to make a 100 µM final solution, add 100 µL of a 10 mM DMSO stock to 9.9 mL of the 10% HP-β-CD solution.

-

Equilibrate: Cover the solution and allow it to stir at room temperature for 1-4 hours to allow for the formation of the inclusion complex.

-

Sterilize & Clarify: Filter the final solution through a sterile 0.22 µm syringe filter to remove any potential microbial contamination and undissolved aggregates.

-

Validate: Visually inspect the final solution for any signs of precipitation.

-

Control Preparation: Prepare a matching vehicle control by adding the same volume of DMSO to the same volume of the HP-β-CD solution.

Section 4: Visualization of Key Concepts

Mechanism of Cyclodextrin Solubilization

References

- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

- J.O.C.P.R. (n.d.). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. JOCPR.

- Caggiano, N. (2023). Nanoparticle Encapsulation for the Solubility Enhancement of Oral Therapeutics.

- I.J.I.R.T. (n.d.). Nanoparticle-Based Drug Formulation for Solubility Enhancement: A Brief Review. IJIRT.

- PMC. (2024, May 1). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.

- Encyclopedia.pub. (2023, May 5). Nanotechnological Approaches for Solubility Enhancement.

- Godge, G. R., et al. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.

- MDPI. (2025, July 20).

- Catalysts. (2026, February 2).

- Wikipedia. (n.d.). Cosolvent.

- PubMed. (2025, March 15).

- BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.

- Pharma Excipients. (2022, May 30).

- BOC Sciences. (n.d.).

- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

- Slideshare. (n.d.). Methods of solubility enhancements.

- (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

- BenchChem. (2025). Preparation of (S)-Crizotinib Stock Solutions for In Vitro Assays.

- WuXi AppTec DMPK. (2024, March 15).

- Enfanos. (n.d.).

- PhytoTech Labs. (n.d.). Preparing Stock Solutions.

- (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.

- (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).

- PMC. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.

- PubChem. (n.d.). 2-Benzoylpyridine.

- MDPI. (n.d.).

- PubChem. (n.d.). 4-Benzoylpyridine.

- ResearchGate. (n.d.).

- PubMed. (2021, March 17). Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones.

- ResearchGate. (n.d.). Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones | Request PDF.

- PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.

- Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions.

- ResearchGate. (2025, August 7). Vehicle Effect on In-Vitro and In-Vivo Performance of Spray Dry Dispersions.

- PubMed. (n.d.). Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin.

- Pharma Excipients. (2024, November 29). Surfactants in biopharmaceutical development.

- EPA. (2025, October 15). 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine Properties.

- MDPI. (2025, July 21). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone.

- RSC Publishing. (2021, July 2). Nanodelivery vehicles induce remote biochemical changes in vivo.

- ChemicalBook. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0.

- PubMed. (2013, December 18). Assessing vehicle effects on skin absorption using artificial membrane assays.

- Sigma-Aldrich. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine 96 106877-33-2.

- Research Outreach. (2023, November 8).

- The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5.

- FooDB. (2010, April 8). Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310).

- Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine, 96% 1 g | Buy Online.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310) - FooDB [foodb.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cosolvent - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 11. mdpi.com [mdpi.com]

- 12. alfachemic.com [alfachemic.com]

- 13. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. asianpharmtech.com [asianpharmtech.com]

- 16. researchgate.net [researchgate.net]

- 17. Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. enfanos.com [enfanos.com]

Optimizing catalytic conditions for 5-methylpyridine coupling reactions

Topic: Optimizing Catalytic Conditions for 5-Methylpyridine (3-Picoline) Coupling Ticket ID: #PYR-CPL-005 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky Nitrogen" Challenge

Welcome to the technical support center. You are likely here because your coupling reaction with 5-methylpyridine (3-picoline) has stalled, produced low yields, or resulted in the wrong isomer.

The Core Problem: The pyridine nitrogen is a strong

This guide provides three distinct workflows to overcome this, depending on your starting material:

-

Halogenated Precursors: Overcoming catalyst poisoning via steric bulk.

-

Unfunctionalized Rings: Direct C-H activation via N-Oxides (The Fagnou Route).

-

Radical Alkylation: The Minisci reaction for C2/C4 functionalization.

Module 1: Cross-Coupling Halogenated 5-Methylpyridines

Use this workflow if you are coupling 3-bromo-5-methylpyridine or similar halides.

The Solution: Steric Shielding

To prevent the pyridine nitrogen from binding to the metal center, you must use bulky, electron-rich phosphine ligands.[1] These ligands create a "steric wall" that allows the smaller oxidative addition partners to access the metal while blocking the coordinate approach of the pyridine nitrogen.

Recommended Protocol (Suzuki-Miyaura)

| Component | Recommendation | Function |

| Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ | Source of Pd(0). |

| Ligand | XPhos or SPhos (2-4 mol%) | Critical: Bulky biaryl phosphines prevent N-coordination. |

| Base | K₃PO₄ (2-3 equiv) | Anhydrous base preferred to minimize protodeboronation. |

| Solvent | 1,4-Dioxane or n-Butanol | High boiling point, good solubility. |

| Temperature | 100°C - 110°C | High temp required to overcome activation energy of electron-poor rings. |

Step-by-Step Workflow

-

Inert Prep: Flame-dry a reaction vial and cool under Argon.

-

Solids: Add Pd₂(dba)₃ (1.0 mol%), XPhos (2.0 mol%), Boronic Acid (1.5 equiv), and Halogenated 5-methylpyridine (1.0 equiv).

-

Degassing: Add solvent (Dioxane) and Base (K₃PO₄). Sparge with Argon for 10 minutes. Note: Oxygen causes homocoupling of boronic acids.[2]

-

Reaction: Seal and heat to 100°C for 12-18 hours.

-

Workup: Filter through Celite to remove Pd black.

Module 2: Direct C-H Activation (The Fagnou Route)

Use this workflow if you want to couple unfunctionalized 5-methylpyridine directly to an arene.

The Solution: The N-Oxide Bypass

Direct C-H activation of free pyridine is difficult because the catalyst binds to the Nitrogen (N1) rather than activating the C-H bond. The Fix: Oxidize 5-methylpyridine to 5-methylpyridine N-oxide . The oxygen binds to Pd, directing the metal to the C2 position via a 6-membered transition state (Concerted Metalation-Deprotonation - CMD).

Mechanism Visualization

Caption: The Fagnou N-oxide strategy utilizes the oxygen atom to direct Palladium to the C2 position, bypassing the catalyst poisoning effect of the free nitrogen lone pair.

Recommended Protocol (Fagnou Conditions)

-

Substrate: 5-methylpyridine N-oxide (1.0 equiv).

-

Coupling Partner: Aryl Bromide (1.0 equiv).[3]

-

Catalyst: Pd(OAc)₂ (5 mol%).[4]

-

Ligand: P(t-Bu)₃-HBF₄ (10 mol%) or PCy₃.

-

Base: K₂CO₃ (2.0 equiv).

-

Additive: Pivalic Acid (30 mol%) .[3] Crucial: Acts as a proton shuttle for the CMD step.

-

Solvent: Toluene, 110°C.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields are <10%. Why?

A: This is "Palladium Black" precipitation. It means your catalyst is decomposing before it enters the catalytic cycle.

-

Diagnosis: The pyridine nitrogen displaced your ligand, destabilizing the Pd(0) species.

-

Fix: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or G4). These are air-stable and release the active bulky ligand/Pd species only upon heating in the reaction matrix, ensuring the ligand is already bound when the cycle starts.

Q2: I am getting a mixture of C2 and C6 arylation on 5-methylpyridine.

A: 5-methylpyridine is asymmetric. The methyl group at C3 (relative to N) exerts steric and electronic influence.

-

Observation: C-H activation usually favors the less sterically hindered position (C6) or the more acidic position (C2).

-

Fix: If you need high selectivity:

-

For C2: Use the N-Oxide method (Module 2). The oxygen coordination directs Pd almost exclusively to C2 (the "ortho" position to the N-oxide).

-